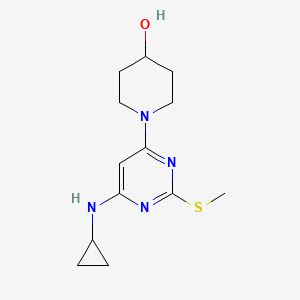
1-(6-(Cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol is a complex organic compound that has garnered interest in various scientific fields This compound features a unique structure with a cyclopropylamino group attached to a pyrimidine ring, which is further connected to a piperidin-4-ol moiety
Preparation Methods
The synthesis of 1-(6-(Cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol involves multiple steps, typically starting with the formation of the pyrimidine ring. The cyclopropylamino group is introduced through nucleophilic substitution reactions, while the methylthio group is added via thiolation reactions. The final step involves the attachment of the piperidin-4-ol moiety, which can be achieved through reductive amination or other suitable coupling reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(6-(Cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of ester or amide linkages.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions employed, often resulting in derivatives with modified functional groups.
Scientific Research Applications
1-(6-(Cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors, which could lead to the discovery of new drugs or therapeutic agents.
Medicine: Research into its pharmacological properties may reveal its potential as a treatment for various diseases, particularly those involving the central nervous system or metabolic pathways.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(6-(Cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group may facilitate binding to active sites, while the methylthio group can modulate the compound’s electronic properties, influencing its reactivity and stability. Pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
When compared to similar compounds, 1-(6-(Cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-ol: Lacks the methylthio group, which may result in different reactivity and biological activity.
1-(6-(Methylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol: Contains a methylamino group instead of a cyclopropylamino group, potentially altering its binding affinity and selectivity.
1-(6-(Cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidine: Lacks the hydroxyl group on the piperidine ring, which may affect its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[6-(cyclopropylamino)-2-methylsulfanylpyrimidin-4-yl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS/c1-19-13-15-11(14-9-2-3-9)8-12(16-13)17-6-4-10(18)5-7-17/h8-10,18H,2-7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJJBWTWQCSNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCC(CC2)O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione](/img/structure/B3019538.png)
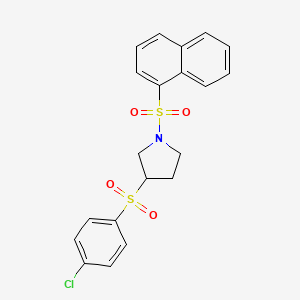
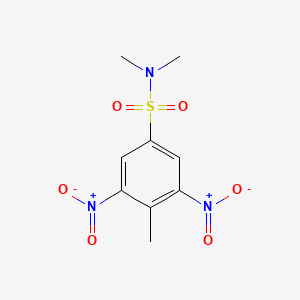
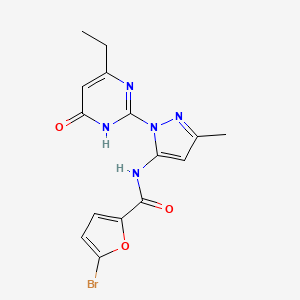

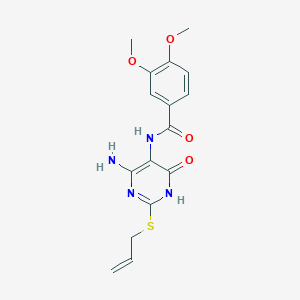
![N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-3-carboxamide](/img/structure/B3019550.png)
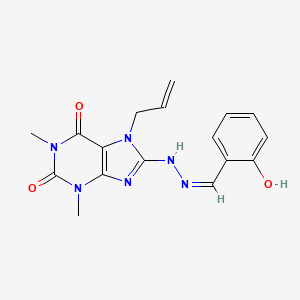

![4-[cyclohexyl(methyl)sulfamoyl]-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3019553.png)


![N-(3-{[(3-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3019558.png)
